molecular formula C9H9ClN2 B1394370 2-Chloro-4,5-dimethyl-1H-benzimidazole CAS No. 1093231-04-9

2-Chloro-4,5-dimethyl-1H-benzimidazole

Cat. No.: B1394370
CAS No.: 1093231-04-9
M. Wt: 180.63 g/mol
InChI Key: DPZKIQWKLGXXOG-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-dimethyl-1H-benzimidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method is the reaction of 4,5-dimethyl-o-phenylenediamine with chloroform in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 2-amino-4,5-dimethyl-1H-benzimidazole or 2-thio-4,5-dimethyl-1H-benzimidazole.

    Oxidation: Formation of 2-chloro-4,5-dimethylbenzaldehyde or 2-chloro-4,5-dimethylbenzoic acid.

    Reduction: Formation of 2-chloro-4,5-dimethyl-1,2-dihydrobenzimidazole.

Scientific Research Applications

2-Chloro-4,5-dimethyl-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1H-benzimidazole
  • 4,5-Dimethyl-1H-benzimidazole
  • 2-Methyl-4,5-dimethyl-1H-benzimidazole

Uniqueness

2-Chloro-4,5-dimethyl-1H-benzimidazole is unique due to the presence of both chlorine and methyl substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

2-chloro-4,5-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-5-3-4-7-8(6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZKIQWKLGXXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679704
Record name 2-Chloro-4,5-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093231-04-9
Record name 2-Chloro-4,5-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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